

In-Depth Technical Guide: 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Cat. No.: B104962

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Compound Identity

Systematic Name: [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol

Common Synonyms:

- (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol
- 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
- Intermediate of Rabeprozole Sodium

CAS Number: 118175-10-3[1]

Molecular Formula: C₁₁H₁₇NO₃[1]

Molecular Weight: 211.26 g/mol [1]

This pyridine derivative is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor Rabeprazole.[\[2\]](#) Its physical properties are crucial for its handling, purification, and subsequent chemical transformations.

Physicochemical Properties

The available data on the physical characteristics of 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine and its common salt form are summarized below.

Table 1: Physical and Chemical Properties

Property	Value (Free Base)	Value (Hydrochloride Salt)	Source
Appearance	Brown oil	Off-White to Pale Yellow Solid	[3] , [4]
Boiling Point	342.8±37.0 °C (Predicted)	N/A	[1]
Melting Point	Below room temperature	127-129 °C	[5]
Density	1.096±0.06 g/cm ³ (Predicted)	N/A	[1]
Solubility	Slightly soluble in Chloroform and Methanol	Slightly soluble in Chloroform and Methanol	[1] [6]
pKa (Predicted)	13.21±0.10	N/A	[1]
XLogP3	0.5	N/A	[7]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the determination of the physical properties of this specific molecule are not readily available in the public domain. However, standard laboratory techniques for organic compounds are applicable and are described below.

Determination of Boiling Point

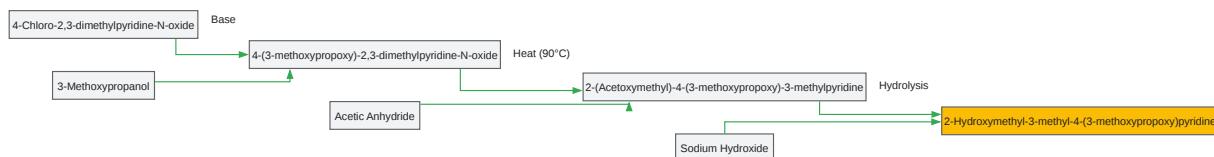
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine, which is an oil at room temperature, the following general procedure can be used:

- **Apparatus Setup:** A small quantity of the oil is placed in a distillation flask. For small amounts, a Thiele tube or a similar micro-boiling point apparatus is suitable.^[8] A thermometer is positioned so that the top of the bulb is level with the side arm of the flask.
- **Heating:** The flask is heated gently. The use of a heating mantle or an oil bath ensures even heat distribution.
- **Observation:** The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb.^[8] This temperature is the boiling point. For accuracy, the atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Melting Point (for the Hydrochloride Salt)

The melting point is a key indicator of purity for a solid compound. The capillary method is a standard technique:

- **Sample Preparation:** A small amount of the dry, powdered hydrochloride salt is packed into a capillary tube.
- **Apparatus:** The capillary tube is placed in a melting point apparatus, which provides controlled heating.^[7]
- **Heating and Observation:** The sample is heated slowly (approximately 1-2 °C per minute) near the expected melting point. The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.


Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

- Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).[9]
- Observation: The mixture is agitated vigorously. The compound is classified as soluble if it dissolves completely. It is classified as slightly soluble if a portion dissolves, and insoluble if it remains undissolved.[9] This can be tested with a range of solvents of varying polarities.

Synthesis Pathway

2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine is synthesized through a multi-step process. The following diagram illustrates a common synthetic route.

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxymethyl-3-methyl-4-(3-methoxy propanoxy)pyridine | 118175-10-3 [chemicalbook.com]
- 2. apicule.com [apicule.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. d-nb.info [d-nb.info]
- 5. [4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride | 675198-19-3 [chemicalbook.com]
- 6. Cas 675198-19-3,[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride | lookchem [lookchem.com]
- 7. youtube.com [youtube.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104962#2-hydroxymethyl-3-methyl-4-3-methoxypropoxy-pyridine-physical-characteristics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com